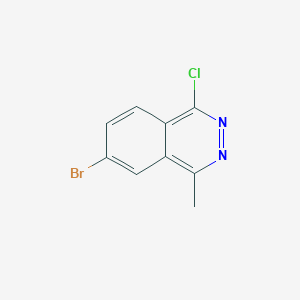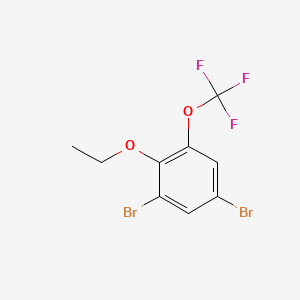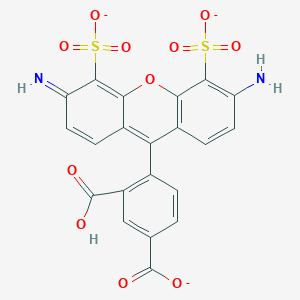
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is a complex organic compound that belongs to the family of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescent markers, and industrial dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of amino, imino, and sulfonate groups. The final step involves the carboxylation of the benzoate ring. Common reagents used in these reactions include sulfonating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control systems ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and amino groups, leading to different functionalized products.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated xanthene derivatives, while reduction can produce amino-substituted compounds.
科学的研究の応用
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate has several scientific research applications, including:
Chemistry: Used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent for visualizing cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate involves its interaction with specific molecular targets. In biological systems, the compound binds to cellular components, allowing for visualization under fluorescent microscopy. The sulfonate groups enhance its solubility, while the amino and imino groups contribute to its binding affinity.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties.
Rhodamine: Known for its use in fluorescent microscopy and flow cytometry.
Eosin: Commonly used in histological staining.
Uniqueness
4-(3-Amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate is unique due to its specific functional groups, which provide distinct chemical and physical properties. Its combination of amino, imino, and sulfonate groups allows for versatile applications in various fields.
特性
分子式 |
C21H11N2O11S2-3 |
|---|---|
分子量 |
531.5 g/mol |
IUPAC名 |
4-(3-amino-6-imino-4,5-disulfonatoxanthen-9-yl)-3-carboxybenzoate |
InChI |
InChI=1S/C21H14N2O11S2/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33)/p-3 |
InChIキー |
IGAZHQIYONOHQN-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=C(C=C1C(=O)[O-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


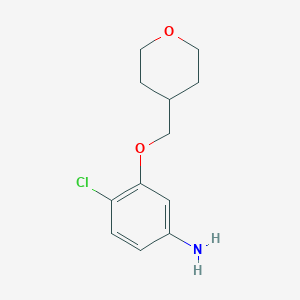
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)

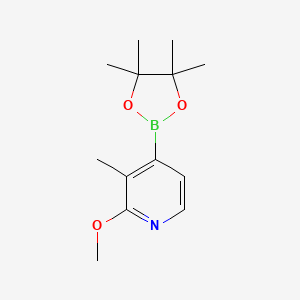

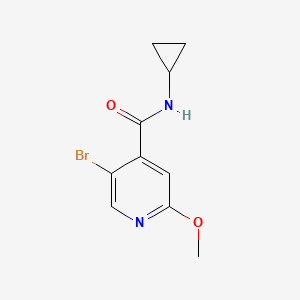
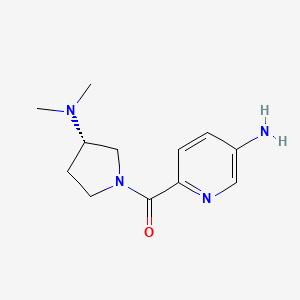

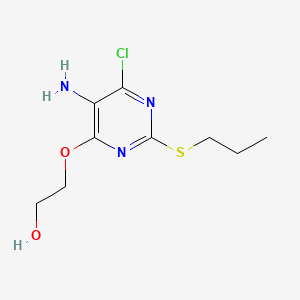
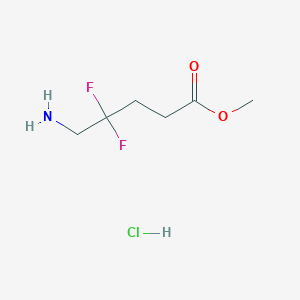

![4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]aniline](/img/structure/B14765004.png)
